molecular formula C10H18N2O B2694785 3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole CAS No. 1856040-47-5

3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole

Cat. No. B2694785
CAS RN: 1856040-47-5
M. Wt: 182.267
InChI Key: QDUISIRWJQVRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act by blocking the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole can reduce inflammation and pain in animal models. It has also been shown to have a protective effect on liver cells and to improve insulin sensitivity in obese mice. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole in lab experiments is its potential to exhibit anti-inflammatory and analgesic properties. This makes it a promising candidate for the development of new drugs for the treatment of pain and inflammation. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole. One direction is to further investigate its potential as a drug for the treatment of pain and inflammation. Another direction is to explore its potential as a corrosion inhibitor in the oil and gas industry. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole involves the reaction between 1-ethyl-3-methylimidazolium chloride and sec-butyllithium followed by the addition of 1-chloromethyl-4-methyl-1,2,3-triazole. The resulting product is then treated with sodium hydride and tert-butyl bromide to obtain the final product.

Scientific Research Applications

3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.

properties

IUPAC Name

3-(butan-2-yloxymethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-4-9(3)13-8-10-6-7-12(5-2)11-10/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUISIRWJQVRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole

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